molecular formula C27H22N2O7 B14800126 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one

Cat. No.: B14800126
M. Wt: 486.5 g/mol
InChI Key: YFNTXFNNRMOJLP-BZZOAKBMSA-N
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Description

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield and purity can be optimized by carefully selecting solvents and reaction temperatures.

Industrial Production Methods

For large-scale production, the synthetic route may be adapted to include fewer side reactions and simplified isolation processes. This ensures higher yields and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and nitro groups makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as CB2 receptors. The compound’s structure allows it to bind selectively to these receptors, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction mechanisms that influence cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively bind to CB2 receptors with high affinity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H22N2O7

Molecular Weight

486.5 g/mol

IUPAC Name

(4Z)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N2O7/c30-25(19-9-10-21-22(16-19)36-14-13-35-21)23-24(18-7-4-8-20(15-18)29(33)34)28(27(32)26(23)31)12-11-17-5-2-1-3-6-17/h1-10,15-16,24,30H,11-14H2/b25-23-

InChI Key

YFNTXFNNRMOJLP-BZZOAKBMSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])/O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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